2-methylfuro[3,2-c]pyridin-4(5H)-one
Overview
Description
2-Methylfuro[3,2-c]pyridin-4(5H)-one is a heterocyclic compound that contains both furan and pyridine rings
Scientific Research Applications
2-Methylfuro[3,2-c]pyridin-4(5H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the development of bioactive compounds.
Industry: It can be used in the production of materials with specific properties, such as polymers or catalysts
Mechanism of Action
Target of Action
The primary target of 2-Methylfuro[3,2-c]pyridin-4(5H)-one is the Janus kinase 1 (Jak1) and Tyrosine kinase 2 (TYK2) . These kinases play a crucial role in the signaling pathways of various cytokines and growth factors, which are essential for cell growth, differentiation, and immune responses .
Mode of Action
This compound acts as a selective inhibitor of Jak1 and TYK2 kinases . By binding to these kinases, the compound prevents their activation and subsequent phosphorylation of specific substrates, thereby disrupting the signaling pathways they regulate .
Biochemical Pathways
The inhibition of Jak1 and TYK2 kinases affects several downstream signaling pathways, including the JAK-STAT pathway . This can lead to a decrease in the production of certain cytokines and growth factors, potentially altering cellular functions such as proliferation, differentiation, and immune responses .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context of its use. Given its role as a Jak1 and TYK2 inhibitor, it could potentially be used to modulate immune responses or inhibit the growth of certain types of cells .
Biochemical Analysis
Biochemical Properties
2-Methylfuro[3,2-c]pyridin-4(5H)-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain oxidoreductases, influencing their activity. The nature of these interactions often involves hydrogen bonding and π-π stacking, which can alter the enzyme’s conformation and activity .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in gene expression, either by directly interacting with DNA or by modulating the activity of transcription factors. The compound’s effects at the molecular level are often mediated through its ability to form stable complexes with metal ions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that it can have lasting effects on cellular function, particularly in terms of altering metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects, such as enhancing antioxidant defenses. At high doses, it can be toxic, leading to oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at a certain dosage level .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter the levels of various metabolites. The compound’s metabolism often involves oxidation and conjugation reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can accumulate in certain cellular compartments, such as the mitochondria, where it exerts its effects. The compound’s localization is influenced by its chemical properties, such as lipophilicity and charge .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is often found in the mitochondria and the nucleus, where it can influence cellular processes. Targeting signals and post-translational modifications play a role in directing the compound to specific compartments. These localizations are essential for its role in modulating gene expression and metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylfuro[3,2-c]pyridin-4(5H)-one typically involves the cyclization of appropriate precursors. One common method involves the use of 7-chloro-6-nitrofuro[3,2-b]pyridine as a starting material. The compound is prepared through a series of reactions including nucleophilic substitution, palladium-carbon reduction, and cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Methylfuro[3,2-c]pyridin-4(5H)-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce nitro groups to amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Palladium on carbon (Pd/C) is often used as a catalyst for hydrogenation reactions.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines from nitro compounds.
Comparison with Similar Compounds
Similar Compounds
- 2-Methylfuro[3,2-b]pyridine
- 2-Methylfuro[3,2-c]pyridine
- 2-Methylfuro[3,2-b]imidazo[4,5-d]pyridine
Uniqueness
2-Methylfuro[3,2-c]pyridin-4(5H)-one is unique due to its specific structural arrangement, which combines the properties of both furan and pyridine rings.
Properties
IUPAC Name |
2-methyl-5H-furo[3,2-c]pyridin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-5-4-6-7(11-5)2-3-9-8(6)10/h2-4H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNXCHJYJMHXPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)C=CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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